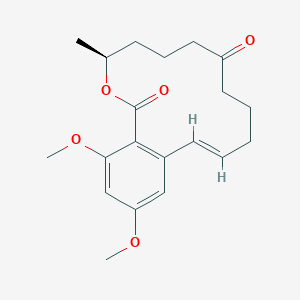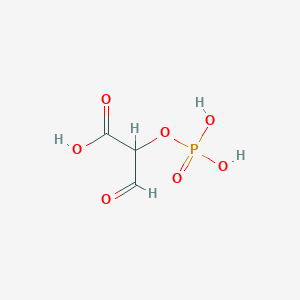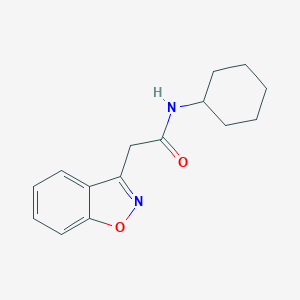
2-Ethyl-1-(phenylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-(phenylsulfonyl)piperidine, also known as EPS or SUL-121, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. EPS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.4 g/mol.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(phenylsulfonyl)piperidine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-Ethyl-1-(phenylsulfonyl)piperidine has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and cognitive function. 2-Ethyl-1-(phenylsulfonyl)piperidine may also act as an antagonist at certain receptor sites, which could contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
2-Ethyl-1-(phenylsulfonyl)piperidine has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce inflammation and oxidative stress in the brain, which could contribute to its neuroprotective effects. 2-Ethyl-1-(phenylsulfonyl)piperidine has also been shown to reduce pain sensitivity in animal models, suggesting that it may have potential as an analgesic.
Advantages and Limitations for Lab Experiments
One advantage of 2-Ethyl-1-(phenylsulfonyl)piperidine is that it has been extensively studied in animal models, and its safety profile has been well established. 2-Ethyl-1-(phenylsulfonyl)piperidine has also been shown to be stable under a wide range of experimental conditions, making it a reliable compound for use in laboratory experiments. However, one limitation of 2-Ethyl-1-(phenylsulfonyl)piperidine is that it is relatively expensive compared to other compounds that have similar biological activities.
Future Directions
There are a number of potential future directions for research on 2-Ethyl-1-(phenylsulfonyl)piperidine. One area of interest is the development of 2-Ethyl-1-(phenylsulfonyl)piperidine analogs that have improved potency and selectivity. Another area of interest is the investigation of 2-Ethyl-1-(phenylsulfonyl)piperidine as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully elucidate the mechanism of action of 2-Ethyl-1-(phenylsulfonyl)piperidine and its effects on neurotransmitter systems in the brain.
Synthesis Methods
2-Ethyl-1-(phenylsulfonyl)piperidine can be synthesized through a multistep process that involves the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a series of purification steps to obtain the pure compound. This synthesis method has been optimized to yield high purity and yield of 2-Ethyl-1-(phenylsulfonyl)piperidine.
Scientific Research Applications
2-Ethyl-1-(phenylsulfonyl)piperidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-Ethyl-1-(phenylsulfonyl)piperidine has also been shown to have potent neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(benzenesulfonyl)-2-ethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-12-8-6-7-11-14(12)17(15,16)13-9-4-3-5-10-13/h3-5,9-10,12H,2,6-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIFIOGAKYDXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Ethyl-1-(phenylsulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)





![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)




![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)
